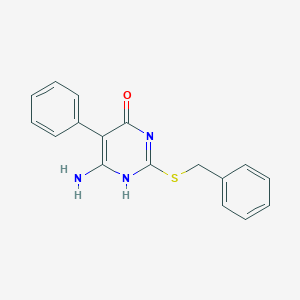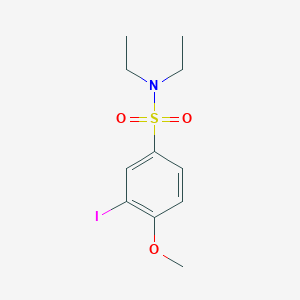amino]acetyl}amino)benzoate](/img/structure/B296216.png)
methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a sulfonyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methoxy-3-methylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with N-methylglycine to form the sulfonamide intermediate.
Esterification: The final step involves the esterification of the sulfonamide intermediate with methyl 2-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing it to inhibit enzyme activity. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the sulfonyl and glycine groups.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxy group and an acetamide group but lacks the sulfonyl and benzoate ester groups.
Uniqueness
Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, allows for interactions with biological targets that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H22N2O6S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
methyl 2-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H22N2O6S/c1-13-11-14(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
LSUWBLOWXHFSMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate](/img/structure/B296152.png)
